molecular formula C13H14N4O2 B2372376 N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide CAS No. 2034447-43-1

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide

Cat. No.: B2372376
CAS No.: 2034447-43-1
M. Wt: 258.281
InChI Key: DKOJAXLIAORQRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a hydroxypyrimidine carboxamide moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction may proceed through intermediate formation, followed by cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process. Purification methods like recrystallization and chromatography are often used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenyl)-6-hydroxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • **4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Ethylhexyl 4-(dimethylamino)benzoate
  • 4-(4-Dimethylaminophenyl)pyridine

Uniqueness

Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and biological activity .

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-6-oxo-1H-pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c1-17(2)10-5-3-9(4-6-10)16-13(19)11-7-12(18)15-8-14-11/h3-8H,1-2H3,(H,16,19)(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOJAXLIAORQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.